molecular formula C22H22N2O7S B2507156 Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899727-97-0

Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2507156
CAS No.: 899727-97-0
M. Wt: 458.49
InChI Key: INRATQYKMJSOFZ-UHFFFAOYSA-N
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Description

Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O7S and its molecular weight is 458.49. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity Assessment

The compound has been associated with the study of antioxidant capacity assays, specifically the ABTS/PP decolorization assay. Researchers have elucidated the reaction pathways of this assay, discovering that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. These findings highlight the compound's relevance in antioxidant research and the need for further investigation into the specificity and relevance of oxidation products in these assays (Ilyasov et al., 2020).

Novel Synthesis Methods

The compound has been involved in the review of novel synthesis methods for pharmaceutical impurities of proton pump inhibitors like omeprazole. These novel synthesis methods have led to the development of impurities that can be used as standard impurities for further research, indicating its role in improving the understanding and development of pharmaceuticals (Saini et al., 2019).

Analytical Methods in Antioxidant Activity Determination

The compound has been cited in the context of determining antioxidant activity, where various tests and methodologies are critically presented. These methods are crucial for assessing the kinetics or reaching the equilibrium state of reactions involving antioxidants, providing a foundation for further applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

ethyl 4-(2-methoxy-5-methylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-18(13-20(25)24(23-21)16-9-6-14(2)7-10-16)31-32(27,28)19-12-15(3)8-11-17(19)29-4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRATQYKMJSOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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